molecular formula C10H14F3N3 B2960221 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 925580-00-3

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B2960221
CAS No.: 925580-00-3
M. Wt: 233.238
InChI Key: YKUPEVVRIXKWBC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUPEVVRIXKWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, a compound characterized by its trifluoromethyl group and pyrazole ring, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₄F₃N₃
  • CAS Number : 925580-00-3
  • Molecular Weight : 229.23 g/mol
  • Hazard Classification : Irritant

Anti-inflammatory Properties

Research indicates that compounds containing trifluoromethyl groups, such as this compound, exhibit significant anti-inflammatory activity. A study involving various trifluoromethylpyrazoles demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The compound showed anti-inflammatory effects comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .

CompoundAnti-inflammatory Activity (%)
Indomethacin78%
Trifluoromethylpyrazoles62%-76%

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In a related study on substituted pyrazoles, compounds similar to this compound were identified as inhibitors of bacterial gyrase, with promising results in various in vivo infection models . This indicates that the compound may also have applications in treating bacterial infections.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:

  • COX Enzyme Inhibition : The compound's affinity for COX enzymes suggests it may reduce the production of prostaglandins, thereby alleviating inflammation.
  • Antimicrobial Mechanism : Similar compounds have been shown to interfere with bacterial DNA replication by inhibiting gyrase, which is vital for bacterial survival and proliferation.

Study on Anti-inflammatory Activity

In a comparative study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was tested using the carrageenan-induced rat paw edema model. The results indicated a significant reduction in edema compared to control groups, supporting its potential use as an anti-inflammatory agent .

Antimicrobial Efficacy Evaluation

Another study evaluated the antimicrobial efficacy of related pyrazole derivatives against several bacterial strains. The results highlighted that certain modifications to the pyrazole ring could enhance antimicrobial activity, suggesting further optimization could improve the efficacy of this compound against resistant bacterial strains .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
  • Molecular Formula : C₉H₁₄F₃N₃
  • Molecular Weight : 221.23 g/mol
  • CAS Registry Number : 1006320-16-6
  • Purity : 95% (typical commercial grade)

Structural Features :

  • A pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a cyclopropyl group at position 5.
  • A three-carbon aliphatic chain (propan-1-amine) linked to the pyrazole ring at position 1.

Comparison with Structural Analogs

Variations in Pyrazole Substitution and Alkyl Chain Length

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound (Target) 1006320-16-6 C₉H₁₄F₃N₃ 221.23 Reference compound
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine 1006334-06-0 C₉H₁₆ClN₃ 201.70 Longer alkyl chain (pentyl vs. propyl); no cyclopropyl group
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine 1006320-16-6* C₉H₁₄F₃N₃ 221.23 Butyl chain vs. propyl chain (positional isomer)
3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine 1006454-49-4 C₁₀H₁₃ClF₃N₃ 267.68 Additional chlorine at pyrazole position 4
3-[5-(1-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine 782441-07-0 C₁₂H₁₆F₃N₅ 287.29 Methyl-pyrazole substituent at pyrazole position 5
3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine 956786-61-1 C₇H₁₃N₃ 139.20 Lacks cyclopropyl and trifluoromethyl groups

Physicochemical Properties

  • Boiling Point & Density :
    • The chloro-substituted analog (CAS 1006454-49-4) has a predicted boiling point of 311.8 ± 42.0 °C and density of 1.55 ± 0.1 g/cm³ .
    • The target compound’s shorter alkyl chain and lack of chlorine likely reduce boiling point compared to its chloro analog.
  • Molecular Weight Trends :
    • Addition of chlorine (e.g., CAS 1006454-49-4) increases molecular weight by ~46 g/mol.
    • Methyl-pyrazole substitution (e.g., CAS 782441-07-0) adds bulk, increasing molecular weight to 287.29 g/mol .

Q & A

Q. What are the optimized synthetic routes for 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. A representative method involves:
  • Reacting a pyrazole precursor (e.g., 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole) with 3-bromopropan-1-amine in the presence of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradient) yields the product with ~17.9% yield. Alternative routes include coupling propan-1-amine derivatives with activated pyrazole intermediates under palladium or copper catalysis, as seen in analogous syntheses of related amines .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is determined using:
  • HPLC : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, achieving >95% purity thresholds .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify structural integrity by matching predicted chemical shifts (e.g., δ 8.87 ppm for aromatic protons in related compounds) .
  • Melting Point Analysis : Sharp melting points (e.g., 104–107°C) confirm crystallinity and homogeneity .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) is employed to model:
  • Electron Density Distribution : Using functionals like B3LYP with basis sets (e.g., 6-31G*), the trifluoromethyl group’s electron-withdrawing effects and cyclopropyl ring strain are quantified .
  • Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. How do substituents on the pyrazole ring affect the compound’s reactivity?

  • Methodological Answer : Substituent effects are studied via:
  • Comparative Synthesis : Replacing cyclopropyl with methyl or phenyl groups alters steric bulk and electronic effects. For example, 3-(trifluoromethyl) groups enhance stability against metabolic degradation .
  • Kinetic Studies : Monitoring reaction rates under varying conditions (e.g., polar solvents vs. non-polar) reveals substituent-dependent nucleophilicities .

Q. How can crystallographic techniques resolve structural ambiguities?

  • Methodological Answer : X-ray crystallography using SHELX software:
  • Data Collection : High-resolution (<1.0 Å) data from single crystals (grown via slow evaporation) are indexed and integrated .
  • Refinement : SHELXL refines positional and thermal parameters, resolving disorder in the cyclopropyl group .
  • Validation : R-factors (<0.05) and electron density maps confirm bond lengths/angles (e.g., C–N bond: 1.34 Å) .

Q. How do researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Testing CuBr vs. Pd(PPh₃)₄ to improve coupling efficiency (e.g., Pd catalysts increase yields to >30% in analogous reactions) .
  • Solvent Effects : Replacing DMSO with acetonitrile reduces side reactions (e.g., oxidation of the amine group) .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

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